Vinylogous thioesters

Vinylogous thioesters are a class of organic compounds characterized by the presence of both a vinyl group (-C=C-) and a thioester functional group (-CO-S-). These molecules serve as versatile intermediates in synthetic chemistry, playing crucial roles in various reactions such as acyl transfers and nucleophilic additions. Due to their unique structure, vinylogous thioesters are particularly valuable for the synthesis of complex molecules, including natural products, pharmaceuticals, and materials science applications. The vinyl group enables regioselective transformations, while the thioester moiety facilitates efficient acylation reactions. These compounds can be prepared via various methodologies, such as Wittig olefination followed by esterification or direct synthesis from aldehydes or ketones and thiols. Their ability to undergo both electrophilic and nucleophilic functional group transformations makes vinylogous thioesters indispensable tools in organic synthesis.
Vinylogous thioesters